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Compound of Interest

Compound Name: 3-(2-aminoethyl)-1H-indol-7-ol

CAS No.: 15700-23-9

Cat. No.: B103769

Get Quote

Technical Monograph: 3-(2-aminoethyl)-1H-indol-7-ol (7-Hydroxytryptamine)

Executive Summary
3-(2-aminoethyl)-1H-indol-7-ol, commonly known as 7-Hydroxytryptamine (7-HT), is a

positional regioisomer of the neurotransmitter serotonin (5-HT). While it shares the core

indolealkylamine scaffold, the translocation of the hydroxyl group from the 5-position to the 7-

position fundamentally alters its electronic distribution, oxidative stability, and receptor binding

kinetics.

This guide serves as a technical reference for drug discovery professionals utilizing 7-HT as a

chemical probe. Unlike selective therapeutic candidates, 7-HT is primarily deployed in

Structure-Activity Relationship (SAR) studies to map the hydrogen-bonding requirements of

serotonergic (5-HT) and dopaminergic receptors. Its utility lies in its ability to distinguish

between receptor subtypes that require a hydrogen-bond donor versus an acceptor at the

indole benzenoid ring.

Part 1: Chemical Identity & Physicochemical Profile
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7-HT is characterized by significant oxidative instability, exceeding that of serotonin. It readily

undergoes autoxidation to form quinone imines, necessitating rigorous handling protocols.

Property Data Notes

IUPAC Name 3-(2-aminoethyl)-1H-indol-7-ol

Common Name 7-Hydroxytryptamine (7-HT) Distinct from 5-HT (Serotonin)

CAS Number 3000-55-7 (Free Base)*
Often supplied as Creatinine

Sulfate salt

Formula C₁₀H₁₂N₂O

Molecular Weight 176.22 g/mol

pKa (Amine) ~9.7 Protonated at physiological pH

pKa (Phenol) ~10.1
Higher than 5-HT due to

intramolecular H-bonding

LogP 0.21 (Predicted)
Highly polar; limited BBB

penetration

Solubility Water, Methanol, DMSO
Rapidly oxidizes in basic

solutions

Critical Instability Warning: Like 5,7-Dihydroxytryptamine (a known neurotoxin), 7-HT is

susceptible to oxidation at the C4 and C7 positions. In the presence of oxygen and high pH, it

forms reactive p-quinone imine intermediates, which can covalently modify proteins via

cysteinyl residues.

Part 2: Synthetic Routes
Commercial availability of high-purity 7-HT is sporadic due to its shelf-life. The most reliable

acquisition method for research is de novo synthesis starting from 7-methoxyindole.

Protocol: Demethylation Route (The "Standard"
Pathway)
This pathway avoids the handling of unstable free phenols until the final step.
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Precursor: Start with 7-Methoxyindole (commercially stable).

Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) yields 7-methoxyindole-3-carbaldehyde.

Nitroaldol Condensation: Reaction with nitromethane (NH₄OAc catalyst) yields the 3-(2-

nitrovinyl)-7-methoxyindole.

Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction in THF yields 7-Methoxytryptamine.

Deprotection (Critical Step):

Reagent: Boron Tribromide (BBr₃) in anhydrous CH₂Cl₂ at -78°C.

Quench: Careful methanol quench.

Isolation: Immediate acidification to form the hydrobromide or hydrochloride salt, which is

significantly more stable than the free base.

7-Methoxyindole 3-Formyl-7-methoxyindole

POCl3, DMF
(Vilsmeier-Haack) 3-(2-Nitrovinyl)-7-methoxyindole

CH3NO2, NH4OAc
(Henry Rxn) 7-Methoxytryptamine

LiAlH4, THF
(Reduction) 7-Hydroxytryptamine

(7-HT)

BBr3, -78°C
(Demethylation)

Click to download full resolution via product page

Figure 1: The standard synthetic pathway for 7-Hydroxytryptamine from 7-methoxyindole

precursors.

Part 3: Pharmacodynamics & SAR Utility
7-HT is rarely a therapeutic end-goal; it is a molecular ruler. By comparing the binding affinity (

) of 5-HT vs. 7-HT, researchers can deduce the geometry and electronic requirements of the
receptor's orthosteric binding site.

The "Hydroxyl Scan" Logic
5-HT (5-OH): The hydroxyl group at position 5 can act as a hydrogen bond donor or

acceptor.
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7-HT (7-OH): The hydroxyl group is shifted. If a receptor (e.g., 5-HT2A) maintains high

affinity for 7-HT, the binding pocket is likely tolerant of steric bulk in the 7-position, or the H-

bond network is flexible.

Binding Profile:

5-HT1A: 7-HT typically shows reduced affinity (10-100x lower) compared to 5-HT. This

suggests the 5-OH is critical for locking the ligand into the 5-HT1A pocket (likely

interacting with Ser3.36 or Thr5.43).

5-HT2A: 7-HT often retains moderate to high agonist activity. The 5-HT2 family is

generally more promiscuous regarding the indole hydroxyl position.

5-HT3: 7-HT is a weak partial agonist.

Metabolic Context
7-HT is a substrate for Monoamine Oxidase A (MAO-A). However, the 7-hydroxyl group alters

the kinetics of deamination compared to serotonin. In vivo, 7-HT is rapidly metabolized, making

it unsuitable for systemic administration without MAO inhibition.
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If Ki(7-HT) >> Ki(5-HT)
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Figure 2: Decision logic for using 7-HT as a probe to map receptor binding pocket constraints.

Part 4: Experimental Protocols (Handling & Storage)
1. Storage Protocol:

State: Store as a salt (Hydrochloride or Oxalate) whenever possible.

Temperature: -20°C or -80°C.

Atmosphere: Argon or Nitrogen blanket. Strictly avoid air exposure.

2. Solubilization for In Vitro Assays: Do not dissolve 7-HT in plain water or DMSO without

antioxidants. The solution will turn pink/purple within minutes (formation of tryptamine-4,7-dione

species).

Vehicle Buffer:
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Phosphate Buffered Saline (PBS), pH 7.2 (degassed).

Add: 0.1% Ascorbic Acid (Vitamin C) OR 1 mM EDTA.

Why? Ascorbic acid acts as a sacrificial antioxidant; EDTA chelates trace metals (Fe/Cu)

that catalyze indole oxidation.

3. Fluorescence Detection: 7-HT has a shifted fluorescence emission spectrum compared to 5-

HT due to the proximity of the hydroxyl group to the indole nitrogen.

Excitation: ~295 nm

Emission: ~340-350 nm (pH dependent)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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